molecular formula C19H25NO6 B3330794 Menbutone diolamine CAS No. 74332-55-1

Menbutone diolamine

Cat. No.: B3330794
CAS No.: 74332-55-1
M. Wt: 363.4 g/mol
InChI Key: NYBYAEQEGMYBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Menbutone diolamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological effects.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives of oxobutyric acid . These derivatives are used in different formulations to enhance the compound’s therapeutic effects.

Properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol;4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4.C4H11NO2/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14;6-3-1-5-2-4-7/h2-6,8H,7,9H2,1H3,(H,17,18);5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBYAEQEGMYBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O.C(CO)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225343
Record name Menbutone diolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74332-55-1
Record name Menbutone diolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074332551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menbutone diolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENBUTONE DIOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F80J3GMVF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Menbutone diolamine
Reactant of Route 2
Menbutone diolamine
Reactant of Route 3
Reactant of Route 3
Menbutone diolamine
Reactant of Route 4
Reactant of Route 4
Menbutone diolamine
Reactant of Route 5
Reactant of Route 5
Menbutone diolamine
Reactant of Route 6
Reactant of Route 6
Menbutone diolamine
Customer
Q & A

Q1: What is Genabil (Menbutone Diolamine) primarily used for in veterinary medicine?

A1: Genabil is often employed to address gastrointestinal disturbances in livestock, particularly cattle and pigs. [] It has also been investigated for its potential in treating hepatic dysfunction in dogs. []

Q2: Does Genabil (this compound) demonstrate any protective effects against copper poisoning in sheep?

A2: A study found that administering this compound alongside Ammonium Molybdate to sheep suffering from copper poisoning led to a significant reduction in liver enzyme levels (AST and GGT) compared to using Ammonium Molybdate alone. This suggests a potential synergistic effect of this compound in mitigating liver damage associated with copper toxicity. []

Q3: Are there any studies on how Genabil (this compound) is processed within the body?

A4: Research on rats has been conducted to investigate the elimination and distribution of this compound. [] Unfortunately, the specific details of this research are not available within the provided abstracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.